Fmoc-4-(Boc-氨甲基)-L-苯丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

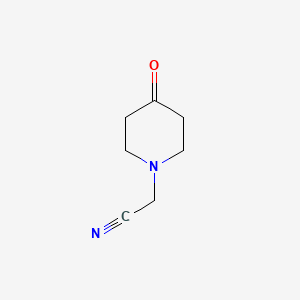

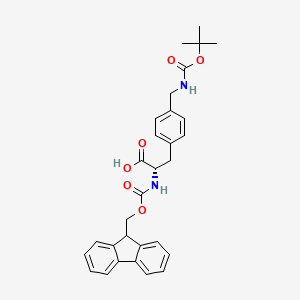

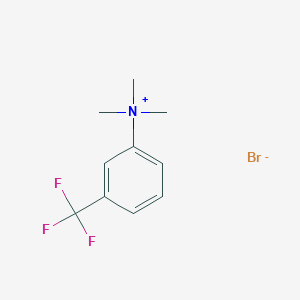

Fmoc-4-(Boc-aminomethyl)-L-phenylalanine is a derivative of phenylalanine, an amino acid, which is modified to include protective groups for use in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group during the synthesis process, while the Boc (tert-butyloxycarbonyl) group protects the side chain amine. This compound is particularly relevant in the field of solid-phase peptide synthesis (SPPS), where it can be incorporated into peptides to study protein function or to create novel biomaterials .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids, including derivatives of phenylalanine, often involves multi-step chemical processes. For instance, the synthesis of N-Fmoc 3-iodoalanine tert-butyl ester derived organozinc reagent, which is a precursor to substituted phenylalanines, requires seven steps starting from L-serine. This process includes palladium-catalyzed coupling and subsequent removal of the tert-butyl group to yield the Fmoc-protected amino acids . Although not directly related to Fmoc-4-(Boc-aminomethyl)-L-phenylalanine, these methods reflect the complexity and the type of chemistry involved in synthesizing Fmoc-protected amino acid derivatives.

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids has been studied extensively to understand their supramolecular and crystal packing properties. For example, the crystal structure of a related compound, N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, was determined using single-crystal X-ray diffraction. This analysis, combined with density functional theory (DFT) and Hirshfeld surface analysis, provides insights into the noncovalent interactions that govern the molecular assembly of these compounds. Such studies are crucial for designing Fmoc-amino acids with desired properties for specific applications .

Chemical Reactions Analysis

Fmoc-protected amino acids are designed to undergo specific chemical reactions during peptide synthesis. The Fmoc group is typically removed under basic conditions, while the Boc group can be removed under acidic conditions. This selective deprotection allows for the sequential addition of amino acids in SPPS. The Fmoc group also provides stability to the amino acid during the synthesis process and prevents racemization .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected amino acids are tailored to enhance their solubility and reactivity in the context of SPPS. The protective groups are chosen to be stable under the conditions of peptide elongation but removable under specific conditions without affecting the integrity of the peptide chain. The introduction of substituents, such as phosphonomethyl or difluoromethyl groups, can further modify the properties of the amino acid, such as its hydrolytic stability, to mimic post-translational modifications like phosphorylation .

科学研究应用

苯丙氨酸处的天然化学连接

Crich 和 Banerjee (2007) 的一项研究描述了 erythro-N-Boc-β-巯基-l-苯丙氨酸的合成,实现了苯丙氨酸处的天然化学连接。该方法应用于 LYRAMFRANK 的合成,证明了与反应性侧链的相容性,以及除了甘氨酸之外连接其他氨基酸的能力,展示了 Fmoc 和 Boc 保护的氨基酸在复杂肽合成中的效用 (Crich 和 Banerjee,2007)。

氨基酸的生物素化

Feng 等人 (2010) 报告了一种快速制备生物素化 4-氨基-D-苯丙氨酸 (D-Aph) 的方法,其中 Fmoc 作为保护基团,增强了 Fmoc 保护的氨基酸在生化应用中的多功能性。该方法有效地产生了生物素化化合物,展示了 Fmoc 保护的氨基酸在修饰肽以实现特定功能方面的适应性 (Feng 等人,2010)。

肽模拟物和支架利用

4-氨基-3-(氨甲基)苯甲酸 (AmAbz) 作为一种新型非天然氨基酸的合成展示了 Fmoc 保护的衍生物作为肽模拟物和组合化学支架的构建模块的用途。这突出了 Fmoc 保护的氨基酸在开发新的治疗剂和材料中的作用 (Pascal 等人,2000)。

抗菌复合材料

Schnaider 等人 (2019) 探索了由 Fmoc-五氟-L-苯丙氨酸-OH 形成的纳米组装体的抗菌能力,说明了 Fmoc 修饰的自组装构建模块在生物医学应用中的潜力。这些纳米组装体在树脂基复合材料中的整合显示出显着的抗菌活性,强调了 Fmoc 保护的氨基酸在创造增强型生物医学材料中的潜力 (Schnaider 等人,2019)。

安全和危害

作用机制

Target of Action

Fmoc-4-(Boc-aminomethyl)-L-phenylalanine, also known as FMOC-L-4-AMINOMETHYLPHENYLALANINE(BOC), is primarily used in proteomic research . The compound’s primary targets are proteins that are being studied in this field. The role of these proteins can vary widely, depending on the specific research context.

Mode of Action

The compound interacts with its targets by being incorporated into proteins during the process of protein synthesis. It is an Fmoc-protected amino acid derivative , which means it can be selectively attached to the growing protein chain during synthesis, allowing for the incorporation of the aminomethylphenylalanine residue.

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-14-12-19(13-15-20)16-26(27(33)34)32-29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPDPKLGXGMDAY-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine](/img/structure/B1302783.png)

![Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1302791.png)